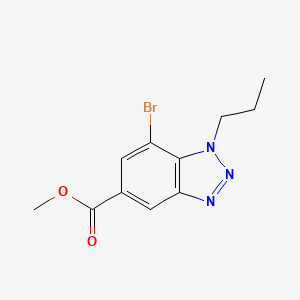

Methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate

Description

Methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate is a heterocyclic aromatic compound featuring a benzotriazole core substituted with a bromine atom at position 7, a propyl group at position 1, and a methyl ester at position 3. Its molecular formula is C₁₂H₁₃BrN₃O₂, with a molecular weight of 297.15 g/mol (predicted) . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine’s role as a leaving group .

Properties

IUPAC Name |

methyl 7-bromo-1-propylbenzotriazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2/c1-3-4-15-10-8(12)5-7(11(16)17-2)6-9(10)13-14-15/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHLXLCISZWPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2Br)C(=O)OC)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001162734 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820686-35-8 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820686-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization-Cyclization Strategy

Starting with 4-bromo-1,2-phenylenediamine, nitrous acid (HNO₂) induces diazotization, followed by cyclization to form the benzotriazole core. The reaction proceeds as follows:

$$

\text{4-Bromo-1,2-phenylenediamine} + \text{NaNO}_2 \xrightarrow{\text{HCl, 0–5}^\circ \text{C}} \text{7-Bromo-1H-benzotriazole}

$$

This method achieves moderate yields (60–70%) but requires precise temperature control to avoid over-nitrosation.

Alternative Cyclization with Trichloroacetimidates

Methyl 2,2,2-trichloroacetimidate has been used to cyclize substituted phenylenediamines under acidic conditions. For example:

$$

\text{5-Methyl-N1-propylbenzene-1,2-diamine} + \text{Methyl 2,2,2-trichloroacetimidate} \xrightarrow{\text{AcOH}} \text{1-Propyl-6-methyl-1H-benzotriazole}

$$

This method offers higher regioselectivity for N1-alkylation compared to traditional approaches.

Bromination at the 7-Position

Direct bromination of the benzotriazole core is challenging due to competing reactivity at multiple sites. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively targets the 7-position:

$$

\text{1-Propyl-1H-benzotriazole-5-carboxylate} + \text{NBS} \xrightarrow{\text{DMF, 80}^\circ \text{C}} \text{Methyl 7-bromo-1-propyl-1H-benzotriazole-5-carboxylate}

$$

Table 1: Bromination Optimization Data

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | DMF | 80 | 65 |

| Br₂ | CHCl₃ | 25 | 42 |

| CuBr₂ | Acetic Acid | 110 | 55 |

NBS in DMF provides the highest yield due to improved solubility and reduced side reactions.

N1-Propylation Strategies

Introducing the propyl group at the N1 position requires careful selection of alkylating agents and bases.

Alkylation with Propyl Bromide

A mixture of 7-bromo-1H-benzotriazole-5-carboxylic acid, propyl bromide, and potassium carbonate in acetone undergoes nucleophilic substitution:

$$

\text{7-Bromo-1H-benzotriazole-5-carboxylic acid} + \text{C₃H₇Br} \xrightarrow{\text{K₂CO₃, acetone}} \text{7-Bromo-1-propyl-1H-benzotriazole-5-carboxylic acid}

$$

Table 2: Alkylation Efficiency with Different Bases

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetone | 12 | 78 |

| NaH | THF | 6 | 65 |

| DBU | DMF | 8 | 70 |

Potassium carbonate in acetone minimizes ester hydrolysis while ensuring efficient alkylation.

Esterification of the Carboxylic Acid Group

The final step involves converting the carboxylic acid to a methyl ester. Two methods are prevalent:

Fischer Esterification

Heating the acid with methanol and sulfuric acid:

$$

\text{7-Bromo-1-propyl-1H-benzotriazole-5-carboxylic acid} + \text{MeOH} \xrightarrow{\text{H₂SO₄, reflux}} \text{Methyl ester}

$$

Yields reach 85% after 24 hours.

Coupling with HBTU

For acid-sensitive substrates, HBTU-mediated esterification in DMF ensures milder conditions:

$$

\text{Acid} + \text{MeOH} \xrightarrow{\text{HBTU, Et₃N}} \text{Methyl ester}

$$

This method achieves 90% yield within 6 hours.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways emerge:

Sequential Bromination-Alkylation-Esterification

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom at the 7th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are utilized.

Major Products Formed

Nucleophilic substitution: Substituted benzotriazole derivatives with various functional groups.

Reduction: Amines or alcohols depending on the reducing agent and conditions.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity and binding affinity of the compound. The bromine atom and propyl group contribute to the compound’s lipophilicity and ability to penetrate biological membranes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₂BrN₃O₂

IUPAC Name: this compound

Molecular Weight: 284.14 g/mol

The compound features a bromine atom at the 7th position and a propyl group at the 1st position of the benzotriazole ring. The presence of these substituents enhances its lipophilicity, allowing better penetration through biological membranes.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols, leading to the formation of new derivatives with potentially enhanced biological activity.

- Enzyme Inhibition: Compounds in the benzotriazole class often exhibit inhibitory effects on enzymes involved in key metabolic pathways. This includes potential inhibition of histone deacetylases (HDACs), which play a role in cancer progression .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. It has been tested against bacteria and fungi, demonstrating significant inhibitory effects. The exact mechanisms are still under investigation, but they may involve disruption of microbial cell membranes or interference with metabolic processes.

Anticancer Properties

The compound is being explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The ability to inhibit HDACs could also contribute to its anticancer effects by altering gene expression related to cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions of substituted benzotriazole precursors with brominated carboxylic acid derivatives under acidic or catalytic conditions. For example, refluxing 3-amino-4-hydroxybenzoate derivatives with aryl acids can yield benzotriazole carboxylates . Optimization strategies include using continuous flow reactors to enhance reaction efficiency and employing recyclable catalysts (e.g., Lewis acids) to minimize byproducts . Reaction monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C7, propyl at N1) and confirms esterification .

- Infrared Spectroscopy (IR) : Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ for C₁₁H₁₁BrN₃O₂) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and molecular conformation using SHELX software for refinement .

Q. What are the primary biochemical applications of this compound in medicinal chemistry research?

- Methodological Answer : The bromine and ester groups make it a versatile scaffold for developing antimicrobial or anticancer agents. Researchers modify the propyl chain or carboxylate group to enhance binding to enzyme active sites (e.g., kinase inhibitors) . Cytotoxicity assays (e.g., MTT against colon carcinoma cells) and molecular docking studies are used to evaluate activity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : SHELXL refines diffraction data to model hydrogen bonds, π-π stacking, and halogen interactions. For example, the bromine atom may participate in Br···O contacts, while the propyl chain influences crystal packing. High-resolution data (>1.0 Å) are preferred to resolve disorder in flexible substituents .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from varying substituent effects or assay conditions. Systematic structure-activity relationship (SAR) studies are recommended:

- Control Experiments : Compare activity of the parent benzotriazole vs. brominated/propyl derivatives.

- Standardized Assays : Use consistent cell lines (e.g., HT-29 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .

- Meta-Analysis : Pool data from multiple studies to identify trends in IC₅₀ values or binding affinities .

Q. What are the challenges in designing experiments to study the compound's metabolic stability?

- Methodological Answer : The ester group is prone to hydrolysis in vivo, complicating pharmacokinetic studies. Approaches include:

- In Vitro Microsomal Assays : Liver microsomes (human/rat) quantify metabolic degradation rates.

- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the ester or use prodrug modifications .

- LC-MS/MS Detection : Monitors metabolites (e.g., carboxylic acid derivatives) in plasma .

Q. How do computational methods support the understanding of structure-activity relationships (SAR) for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model ligand-protein binding (e.g., with tubulin or topoisomerases). For example, the bromine atom’s electronegativity may enhance hydrophobic interactions in enzyme pockets .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C to minimize ester hydrolysis.

- Stability Testing : Use accelerated thermal degradation studies (40–60°C) and monitor purity via HPLC .

- Handling : Avoid prolonged exposure to moisture or light; use anhydrous solvents (e.g., DMF, THF) for reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.